5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide, also known as TPOXX, is a small molecule drug that has been developed to treat viral infections caused by the Orthopoxvirus family, which includes the smallpox virus. This drug has been approved by the US Food and Drug Administration (FDA) for the treatment of smallpox and is currently being used as a countermeasure against bioterrorism.
Mécanisme D'action
5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide works by inhibiting the activity of an enzyme called viral RNA polymerase, which is essential for the replication of the smallpox virus. By inhibiting this enzyme, 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide prevents the virus from replicating and spreading throughout the body.
Biochemical and Physiological Effects:
5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide has been shown to be well-tolerated in humans, with no significant adverse effects reported. In animal studies, 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide has been shown to reduce the severity of smallpox infections and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide in lab experiments is that it is a small molecule drug, which makes it easier to synthesize and purify compared to larger molecules such as proteins. However, one limitation is that 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide is specific to the Orthopoxvirus family and cannot be used to treat other viral infections.
Orientations Futures
1. Development of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide analogs that can target other viral infections.
2. Exploration of the use of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide in combination with other antiviral drugs.
3. Investigation of the long-term effects of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide treatment on the immune system.
4. Study of the pharmacokinetics and pharmacodynamics of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide in different patient populations.
5. Development of new formulations of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide that can improve its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with 3-cyanopyridine-2-carboxylic acid in the presence of a coupling reagent. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Applications De Recherche Scientifique
The primary application of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide is in the treatment of smallpox infections. Smallpox is a highly contagious and deadly disease that has been eradicated globally, but there is a concern that it could be used as a bioterrorism agent. 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide has been shown to be effective in treating smallpox infections in animal models and has been approved by the FDA for use in humans.
Propriétés
IUPAC Name |
5-[5-(trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)8-1-2-10(18-5-8)20-9-3-7(11(16)19)4-17-6-9/h1-6H,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVLLXMOPQQRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OC2=CN=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.